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Chemical Profile & Biological Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Picfelltarraenin IA

CAS No.: 97230-47-2

Cat. No.: S882236

Property Details

CAS Number 97230-47-2 [1]

Chemical Ca1He2013 [2] [1]
Formula

Molecular 762.92 g/mol [1]
Weight

IUPAC Name (2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-
[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-ylJoxyoxan-2-yljoxy-16-hydroxy-
4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-
decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one [1]

Appearance White powder [1]

Solubility Soluble in methanol and pyridine [1]

3D Structure [Image: SDF file available for download from BioCrick [1]]

Source Herbs of Picria felterrae Lour. [1]
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o Experimental Findings Citation
Activity
Anti- Inhibits LPS-induced IL-8 and PGEZ2 production; Oncol Lett. 2016

inflammatory (in
vitro)

AChHE Inhibition

PIBKIEGFR
Inhibition (in
silico)

suppresses COX-2 expression in human pulmonary
epithelial A549 cells. Effective concentration: 0.1-10
pmol/L [1].

Identified as a strong acetylcholinesterase inhibitor via
bioassay-guided fractionation [1].

Docking scores: -101.79 (EGFR) and -90.62 (PI13K),
suggesting potential binding affinity [1].

Detailed Experimental Protocols

Pharmacogn Mag.
2013

Der
PharmaChemica.
2016

Protocol 1: Assessing Anti-inflammatory Activity in Vitro

This protocol is based on the study from Oncology Letters (2016) [1].

e Cell Culture: Use human pulmonary epithelial A549 cells and/or human monocytic THP-1 cells.
Culture cells in standard conditions.

e Treatment:

o Induction: Stimulate cells with 10 pg/mL of Lipopolysaccharide (LPS) to induce
inflammation.
o Intervention: Co-treat cells with Picfeltarraenin IA at concentrations ranging from 0.1 to 10

pmol/L.

¢ Viability Assay: Perform a cell viability assay (e.g., MTT assay) to rule out cytotoxicity.

e Cytokine Measurement: Quantify the production of IL-8 and PGE2 in the cell culture supernatant
using enzyme-linked immunosorbent assay (ELISA).

¢ Protein Expression Analysis: Analyze the expression levels of COX-2 and the NF-kB-p65 subunit
using western blot.

¢ Key Findings: The study concluded that Picfeltarraenin 1A downregulates LPS-induced cytokine
release in A549 cells via the NF-kB pathway.
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The following diagram illustrates the experimental workflow and the hypothesized mechanism of action in

A549 cells based on this protocol:

Proposed Mechanism (NF-kB Pathway)

Seed A549 cells

l

Pre-treat with
Picfeltarraenin IA (0.1-10 puM)

Induces / Inhibits

Stimulate with LPS (10 pg/mL)

;

Incubate

;

Harvest for Analysis

L\

_ Western Blot:
ELISA: IL-8 & PGE2 COX-2 & NF-kB-p65

Click to download full resolution via product page

Protocol 2: In Silico Docking Analysis for PIBK/IEGFR Inhibition

This protocol is based on the study from Der PharmaChemica (2016) [1].
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e Software & Tools: Docking performed using the PLANTS program; visualization and analysis using
Yasara program.
e Ligand Preparation:
o Generate 2D and 3D structures of Picfeltarraenin 1A and a reference standard (e.g., ZSTK474).
o Use Marvin Sketch program for structure generation.
¢ Protein Preparation:
o Retrieve the 3D crystal structures of the target enzymes from the Protein Data Bank (PDB).
o Use PDB code 1M17 for Epidermal Growth Factor Receptor (EGFR).
o Use PDB code 3DBS for Phosphatidylinositol-3-kinase (PI3K).
¢ Docking Execution: Run the docking simulation to predict the binding affinity and orientation of the
compound within the enzyme's active site.
e Analysis: The results are evaluated based on the docking score (in kcal/mol), where a more negative
value indicates a stronger predicted binding affinity.

The workflow for this computational analysis is outlined below:

Retrieve Protein Structures Prepare Ligand Structures
(PDB: 1M17 for EGFR, 3DBS for PI3K) (Picfeltarraenin IA, ZSTK474)

~,

Run Docking Simulation
Using PLANTS program

l

Analyze Results
Binding Affinity & Orientation

l

Visualize & Validate
Using Yasara program

Click to download full resolution via product page

Key Insights for Research and Development

e Multi-Target Potential: The compound's activity against AChE, PI3K, and EGFR suggests potential
for applications in neurodegenerative diseases and oncology, though this requires extensive
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validation [1].

e Source Consideration: Sourced from Picria felterrae Lour., a plant used in traditional Chinese
medicine, which may offer leads for related bioactive compounds [1].

¢ Critical Note on Data Recency: The most recent experimental data identified is from 2016. |
strongly recommend searching specialized scientific databases like PubMed and Scopus for
any recent publications (2020-present) to ensure you have the most current understanding of
this compound's research status.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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